molecular formula C11H15NO B14834934 3-Cyclopropoxy-N,4-dimethylaniline

3-Cyclopropoxy-N,4-dimethylaniline

Cat. No.: B14834934
M. Wt: 177.24 g/mol
InChI Key: AADVOEMPLSAKPI-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-N,4-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It features a cyclopropoxy group attached to the nitrogen atom and a dimethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-N,4-dimethylaniline can be achieved through several synthetic routes. One common method involves the alkylation of aniline derivatives. For example, the reaction of 4-dimethylaniline with cyclopropyl bromide in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-N,4-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-Cyclopropoxy-N,4-dimethylaniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-N,4-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-N,4-dimethylaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-cyclopropyloxy-N,4-dimethylaniline

InChI

InChI=1S/C11H15NO/c1-8-3-4-9(12-2)7-11(8)13-10-5-6-10/h3-4,7,10,12H,5-6H2,1-2H3

InChI Key

AADVOEMPLSAKPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC)OC2CC2

Origin of Product

United States

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